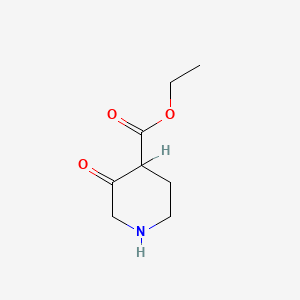

Ethyl 3-oxopiperidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxopiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)6-3-4-9-5-7(6)10/h6,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXNWTGYAKMATA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388518 | |

| Record name | Ethyl 3-oxopiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70637-75-1 | |

| Record name | Ethyl 3-oxopiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 3-oxopiperidine-4-carboxylate" synthesis and properties

An In-depth Technical Guide to Ethyl 3-oxopiperidine-4-carboxylate: Synthesis, Properties, and Applications

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a piperidine core functionalized with both a ketone and an ethyl ester, renders it a highly versatile precursor for a wide array of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, focusing on established methodologies like the Dieckmann condensation, details its key physicochemical properties, and explores its significant applications as an intermediate in the development of pharmaceutical agents. This document is intended for researchers, chemists, and professionals in drug development who require a technical understanding of this important scaffold.

Introduction: The Significance of a Versatile Scaffold

The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2] this compound, often handled as its more stable hydrochloride salt (CAS No: 72738-09-1), represents a strategically important derivative of this core.[1][3] The presence of a β-keto ester system within the cyclic framework provides multiple reactive sites, allowing for a diverse range of chemical transformations. This inherent reactivity enables chemists to introduce molecular complexity and tailor derivatives for specific biological targets, making it a valuable starting material in the synthesis of novel therapeutics, including analgesics and anti-inflammatory drugs. This guide will elucidate the synthetic pathways to this compound, characterize its properties, and highlight its role in the landscape of drug discovery.

Synthesis Methodologies: Constructing the Piperidine Core

The construction of the this compound framework is most prominently achieved through an intramolecular cyclization reaction. The choice of strategy often depends on the desired substitution on the piperidine nitrogen.

Dieckmann Condensation: The Cornerstone of Synthesis

The Dieckmann condensation is the classical and most effective method for synthesizing 5- and 6-membered cyclic β-keto esters.[4][5] This intramolecular Claisen condensation involves the base-catalyzed cyclization of a linear diester.[5][6] In the context of this compound, the synthesis begins with a suitably N-substituted diester precursor, such as 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate.

The mechanism proceeds via the following key steps[6]:

-

Deprotonation: A strong base, typically a sodium alkoxide like sodium ethoxide or a stronger base like sodium hydride, removes an acidic α-proton from the carbon adjacent to one of the ester groups, forming an enolate.[5][7][8]

-

Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second ester group at the other end of the molecule.[6]

-

Cyclization and Elimination: This attack forms a cyclic, tetrahedral intermediate, which then collapses, eliminating an ethoxide leaving group to yield the cyclic β-keto ester.

The N-benzyl group is commonly employed as a protecting group during this synthesis, yielding Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.[2][7] This protected intermediate can then be debenzylated via catalytic hydrogenation to yield the target secondary amine, which is typically isolated as the hydrochloride salt for improved stability. A patent describes a high-yield process starting from N-benzyl glycine ethyl ester, which is first reacted with a 4-halogenated ethyl butyrate and then cyclized using a base like sodium tert-butoxide.[8]

Caption: Dieckmann Condensation Synthesis Workflow.

Alternative Synthetic Routes

While the Dieckmann condensation is prevalent, other strategies can be employed. These include:

-

Carboxylation: Introducing the carboxylate group onto a pre-formed piperidone ring, for instance, by reacting a 1-benzyl-3-piperidone with a carbonate like dimethyl carbonate in the presence of a strong base.[7]

-

Oxidation: The ketone group can be introduced by oxidizing a suitable alcohol precursor, though this is less common for the primary synthesis.[1]

Chemical and Physical Properties

This compound is typically supplied as its hydrochloride salt to enhance stability and ease of handling. Its properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 72738-09-1 (for hydrochloride salt) | [1][3][9] |

| Molecular Formula | C₈H₁₄ClNO₃ | [1][3] |

| Molecular Weight | 207.65 g/mol | [1][3] |

| Appearance | Solid form, crystalline powder | [2][9] |

| Melting Point | 200-202 °C | [3][9] |

| Solubility | Soluble in solvents like methanol. | |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [3][9] |

Note: Properties for the N-benzyl derivative (CAS: 39514-19-7) are also widely reported, with a molecular weight of 261.32 g/mol and a boiling point of approximately 368.6°C.[10][11]

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its multiple reactive centers, making it a valuable building block for creating diverse molecular libraries.[1]

Caption: Reactivity Map of the Core Scaffold.

-

Piperidine Nitrogen: As a secondary amine, the nitrogen is nucleophilic and can be readily functionalized via N-alkylation or N-acylation to introduce various side chains.[2] This is a common strategy for modulating a molecule's pharmacokinetic properties or for orienting substituents towards a specific binding pocket in a biological target.

-

C3-Ketone: The ketone group is a versatile handle for reactions such as reduction to a hydroxyl group (creating stereocenters), reductive amination to install new amine functionalities, or condensation reactions.

-

C4-Ester and α-Carbon: The ester can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for many drug candidates, or converted to an amide.[12] The adjacent α-carbon is acidic and can be deprotonated to form an enolate, allowing for further C-C bond formation via alkylation.

This multi-faceted reactivity makes the compound a crucial intermediate in the synthesis of complex pharmaceutical agents. It is a documented precursor in the development of fluoroquinolone antibacterials, such as balofloxacin, and serves as a foundational structure for various receptor ligands and enzyme inhibitors.[1][8]

Representative Experimental Protocol: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

This protocol is adapted from established procedures for the carboxylation of an N-substituted piperidone.[7]

Objective: To synthesize methyl 1-benzyl-3-oxopiperidine-4-carboxylate via base-mediated carboxylation of 1-benzyl-3-piperidone. Note: This yields the methyl ester, but the procedure is analogous for the ethyl ester by using diethyl carbonate.

Materials:

-

1-Benzyl-3-piperidone (72 g)

-

Dimethyl carbonate (500 mL)

-

Sodium hydride (NaH), 60% dispersion in oil (38 g)

-

Water (deionized)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a suitable reaction vessel equipped with a stirrer and reflux condenser, add 1-benzyl-3-piperidone (72 g) and dimethyl carbonate (500 mL).

-

Addition of Base: While stirring the mixture, carefully add the sodium hydride (38 g, 60% dispersion) in batches. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere.

-

Reaction: Heat the reaction mixture to reflux for approximately 20 minutes. The progress of the reaction can be monitored by an appropriate method such as Thin-Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture and quench it by the slow and careful addition of water (800 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 400 mL).

-

Drying and Concentration: Combine the organic phases and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Product: The procedure yields the product, methyl 1-benzyl-3-oxopiperidine-4-carboxylate, as a brown oil (approx. 93 g, 99% yield).[7] The product can be further purified by column chromatography if necessary.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery and organic synthesis. Its robust and scalable synthesis, primarily through the Dieckmann condensation, combined with its versatile reactivity, ensures its continued importance as a preferred building block. For scientists and researchers, a thorough understanding of this scaffold's properties and synthetic potential is essential for designing and creating the next generation of complex, biologically active molecules.

References

- 1. Buy this compound hydrochloride | 72738-09-1 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. This compound hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 9. biosynce.com [biosynce.com]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. ruifuchem.com [ruifuchem.com]

- 12. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

"Ethyl 3-oxopiperidine-4-carboxylate hydrochloride" CAS 72738-09-1

An In-depth Technical Guide to Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (CAS 72738-09-1)

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a fundamental structural motif in a vast array of therapeutic agents.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including its ability to impart aqueous solubility and act as a versatile scaffold for introducing three-dimensional complexity into drug candidates.[3] Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, from potent analgesics to innovative treatments for neurological disorders.[1][4]

Within this critical class of heterocycles, this compound hydrochloride (CAS 72738-09-1) emerges as a highly valuable and versatile building block. Its bifunctional nature, featuring a reactive β-ketoester system constrained within a piperidine ring, provides medicinal chemists with a powerful tool for constructing complex molecular architectures. This guide offers an in-depth exploration of its synthesis, reactivity, and application, providing researchers and drug development professionals with the technical insights required to leverage this intermediate to its full potential.

Section 1: Core Physicochemical and Structural Characteristics

A thorough understanding of a building block's properties is the foundation of its effective use in synthesis. This compound hydrochloride is a stable, solid material under standard conditions, though its handling requires specific precautions outlined in Section 5.

Structural and Chemical Identity

The molecule's structure combines a piperidine ring, an ethyl ester at the 4-position, and a ketone at the 3-position. It is typically supplied as a hydrochloride salt to improve stability and handling.

Caption: Figure 1: Chemical Structure of this compound hydrochloride.

Key Properties

The following table summarizes the essential physicochemical data for this compound, compiled from various authoritative sources.

| Property | Value | Source(s) |

| CAS Number | 72738-09-1 | [5][6][7] |

| Molecular Formula | C₈H₁₄ClNO₃ | [5][6] |

| Molecular Weight | 207.65 g/mol | [5][6] |

| IUPAC Name | This compound;hydrochloride | [5][6] |

| Melting Point | 200-202 °C | [7][8] |

| Appearance | Solid | [5] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [7][8] |

| SMILES | CCOC(=O)C1CCNCC1=O.Cl | [5][6] |

| InChI Key | VMVUBCKFICINHZ-UHFFFAOYSA-N | [5][6] |

Section 2: Synthesis and Mechanistic Insights

The construction of the 3-oxopiperidine-4-carboxylate core is most classically achieved via an intramolecular cyclization known as the Dieckmann condensation.[9][10] This powerful carbon-carbon bond-forming reaction is a cornerstone of cyclic β-ketoester synthesis. The causality behind this choice of strategy lies in its efficiency for forming sterically favored five- and six-membered rings from acyclic diester precursors.[9][11]

The Dieckmann Condensation Pathway

The synthesis typically begins with a protected nitrogen to prevent unwanted side reactions. An N-benzyl group is a common choice due to its relative stability and ease of removal via hydrogenolysis. The general workflow involves preparing a suitable acyclic diester and subjecting it to a strong base to initiate cyclization.

Caption: Figure 2: Logical workflow for the synthesis via Dieckmann Condensation.

Experimental Protocol: Synthesis via N-benzyl Intermediate

This protocol is a representative procedure based on established chemical principles for the Dieckmann condensation and subsequent deprotection.

Step 1: Dieckmann Cyclization

-

System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol.

-

Base Formation: Carefully add sodium metal in portions to the ethanol to generate a solution of sodium ethoxide (NaOEt). This in-situ formation is crucial to ensure anhydrous conditions, as the enolate intermediate is highly sensitive to water.

-

Substrate Addition: Once the sodium has completely reacted, add the N-benzyl protected diester (e.g., diethyl N-benzyl-3,3'-iminodipropionate) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The driving force is the formation of a thermodynamically stable six-membered ring.[9]

-

Workup: After completion, cool the reaction to room temperature and carefully quench by pouring it over ice and acidifying with a dilute acid (e.g., HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, can be purified by column chromatography.[12]

Step 2: Deprotection and Salt Formation

-

Hydrogenolysis: Dissolve the purified N-benzyl intermediate from Step 1 in a suitable solvent like ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. The benzyl group is cleaved under these conditions, yielding the free secondary amine.

-

Filtration: Once the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Salt Formation: To the resulting filtrate, add a solution of hydrochloric acid in a solvent like ether or isopropanol. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield the final this compound hydrochloride.

Section 3: Reactivity and Synthetic Utility

The synthetic power of this intermediate stems from its three distinct reactive sites: the secondary amine (after deprotection), the ketone, and the ester. This allows for a modular and divergent approach to building molecular complexity.[5]

Caption: Figure 3: Key reactive sites and potential synthetic transformations.

-

N-Alkylation/Acylation: The secondary amine is a nucleophile that can be readily functionalized with a wide range of alkyl halides or acyl chlorides to introduce desired substituents. This is often the first step in elaborating the scaffold.

-

Ketone Modifications: The ketone at the C3 position is a key electrophilic handle. It can undergo reductive amination to install a substituted amino group, reduction to a hydroxyl group (creating a new stereocenter), or participate in various condensation reactions.[5]

-

Ester Modifications: The ethyl ester at C4 can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in pharmaceuticals. Alternatively, it can be reduced to a primary alcohol.

This multi-faceted reactivity makes the compound a valuable precursor for creating libraries of analogs for structure-activity relationship (SAR) studies.[5]

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound hydrochloride is as an intermediate in the synthesis of pharmacologically active compounds.[5] Its structure is a key fragment for developing new ligands and serves as a starting point for synthesizing analogs with diverse biological activities.[5]

-

Scaffold for Receptor Ligands: The piperidine core is a well-established pharmacophore for G-protein coupled receptors (GPCRs) and ion channels. This building block has been utilized in the synthesis of receptor agonists and antagonists.[13] For instance, related N-benzyl precursors have been used to synthesize selective human dopamine D4 receptor antagonists, which have potential as antipsychotic agents.[13]

-

Fragment-Based Drug Discovery (FBDD): In FBDD, small, low-complexity molecules (fragments) are screened for binding to a biological target. The piperidine scaffold is an excellent starting point for 3D fragments that can explore chemical space more effectively than flat, aromatic compounds.[3] This intermediate provides a robust starting point for growing fragments into more potent lead compounds.

-

Synthesis of Complex Heterocycles: The reactivity of the β-ketoester system allows it to be used in annulation reactions to build fused ring systems. For example, a related N-benzyl intermediate was used to synthesize chromeno[3,4-c]pyridin-5-ones.[13]

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory when handling this compound hydrochloride. The information below is a summary derived from multiple Safety Data Sheets (SDS).[14][15][16]

| Hazard Category | GHS Classification & Precautionary Statements |

| Acute Toxicity | H302: Harmful if swallowed. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. |

| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |

| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[16]

-

Respiratory Protection: Use a NIOSH-approved respirator or work in a certified fume hood to avoid inhaling dust.[14]

Storage and Handling

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15][17] For long-term stability, storage at 2-8°C under an inert atmosphere (nitrogen or argon) is recommended.[7][8]

-

Handling: Avoid formation of dust and aerosols. Ensure adequate ventilation and have access to an emergency eyewash station and safety shower.[14][15]

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]

- 5. Buy this compound hydrochloride | 72738-09-1 [smolecule.com]

- 6. jk-sci.com [jk-sci.com]

- 7. This compound hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. biosynce.com [biosynce.com]

- 9. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 10. Dieckmann Condensation [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 13. エチル 1-ベンジル-3-オキソ-4-ピペリジンカルボキシラート 塩酸塩 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 14. chemscene.com [chemscene.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.es [fishersci.es]

- 17. echemi.com [echemi.com]

Spectroscopic Data of Ethyl 3-oxopiperidine-4-carboxylate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-oxopiperidine-4-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound (CAS: 70637-75-1) is a heterocyclic β-keto ester of significant interest in medicinal chemistry. Its bifunctional nature, possessing both a ketone and an ester group on a piperidine scaffold, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. Understanding its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in complex synthetic pathways.

Molecular Structure and Tautomerism

This compound can exist in equilibrium between its keto and enol tautomeric forms. This equilibrium is a crucial factor in its reactivity and is influenced by the solvent and temperature. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation.

Caption: Keto-enol tautomerism of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. Both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively. The following predicted data is based on the analysis of its N-benzyl analog and established chemical shift principles for piperidine derivatives.

I.I. Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound hydrochloride.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

Ensure the solution is homogeneous. If necessary, gently warm the sample or use sonication to aid dissolution.

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

Acquire a standard ¹H NMR spectrum using a 400 or 500 MHz spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Process the acquired Free Induction Decay (FID) with appropriate window functions (e.g., exponential multiplication) and Fourier transformation to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum and calibrate the chemical shift scale using the TMS signal.

Caption: Standard workflow for NMR spectroscopic analysis.

I.II. Predicted ¹H NMR Data (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the piperidine ring and the ethyl ester group. The presence of the keto-enol tautomerism may lead to the observation of two sets of signals, with their integration reflecting the relative abundance of each tautomer.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~1.25 | Triplet | 3H | -OCH₂CH ₃ | Coupling to the methylene protons of the ethyl group. |

| ~2.5-3.5 | Multiplet | 4H | Piperidine ring protons (C2-H₂, C5-H₂, C6-H₂) | Complex region due to overlapping signals. |

| ~3.6 | Singlet | 1H | NH | May be broad and its position can vary with concentration and solvent. |

| ~4.20 | Quartet | 2H | -OCH ₂CH₃ | Coupling to the methyl protons of the ethyl group. |

| ~12.0 (enol form) | Broad Singlet | 1H | Enolic OH | Only present if the enol tautomer is significantly populated. |

Interpretation:

The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and ester groups. The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be shifted downfield compared to unsubstituted piperidine. The methine proton at C4 in the keto form would be a triplet, but in the enol form, this proton is absent. The presence of a broad singlet around 12.0 ppm would be a strong indicator of the enol tautomer, arising from the intramolecularly hydrogen-bonded enolic proton. For comparison, the ¹H NMR spectrum of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate shows characteristic signals for the benzyl group around 7.2-7.4 ppm and a singlet for the benzylic protons around 3.6 ppm[1]. The absence of these signals in the target molecule simplifies the spectrum.

I.III. Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~14.0 | -OCH₂C H₃ | Methyl carbon of the ethyl ester. |

| ~40-55 | Piperidine ring carbons (C2, C5, C6) | Aliphatic carbons of the piperidine ring. |

| ~61.0 | -OC H₂CH₃ | Methylene carbon of the ethyl ester. |

| ~58.0 | C 4 (keto form) | Methine carbon at the α-position to the ester. |

| ~170.0 | C =O (ester) | Carbonyl carbon of the ester group. |

| ~205.0 | C =O (ketone) | Carbonyl carbon of the ketone group. |

| ~98.0 (enol form) | =C 4H | Olefinic carbon in the enol form. |

| ~175.0 (enol form) | =C 3-OH | Olefinic carbon attached to the hydroxyl group in the enol form. |

Interpretation:

The carbonyl carbons of the ketone and ester groups are expected to appear significantly downfield due to their deshielded nature. The presence of the enol tautomer would result in the appearance of two olefinic carbon signals in place of the C3 and C4 signals of the keto form. The chemical shifts of the piperidine ring carbons will be sensitive to the conformation of the ring.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

II.I. Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Ensure the mixture is homogenous and has a fine, powder-like consistency.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum should be presented as transmittance (%) versus wavenumber (cm⁻¹).

II.II. Predicted IR Data

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300-3400 | N-H stretch | Secondary amine |

| ~2850-2980 | C-H stretch | Aliphatic |

| ~1735-1750 | C=O stretch | Ester carbonyl |

| ~1710-1725 | C=O stretch | Ketone carbonyl |

| ~1600-1650 (enol form) | C=C stretch | Alkene |

| ~1150-1250 | C-O stretch | Ester |

| ~3200-3600 (enol form) | O-H stretch (broad) | Enolic hydroxyl |

Interpretation:

The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and ketone groups. The presence of the N-H stretching vibration will confirm the secondary amine functionality. If the enol tautomer is present in a significant amount, a broad O-H stretching band and a C=C stretching band will be observed, while the intensity of the ketone C=O stretch will be diminished.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

III.I. Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

-

Prepare a dilute solution of this compound hydrochloride (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode. The expected molecular ion will be observed as the [M+H]⁺ adduct.

-

To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

III.II. Predicted Mass Spectrometry Data

The molecular weight of this compound (C₈H₁₃NO₃) is 171.19 g/mol .

Table 4: Predicted m/z Values for Major Ions

| m/z | Ion |

| 172.0968 | [M+H]⁺ |

| 194.0788 | [M+Na]⁺ |

| 154.0862 | [M+H-H₂O]⁺ |

| 126.0913 | [M+H-C₂H₅OH]⁺ |

Predicted m/z values for the hydrochloride salt are based on the free base.[2]

Fragmentation Pathway:

Upon collision-induced dissociation, the [M+H]⁺ ion is expected to undergo fragmentation through several pathways, including the loss of small neutral molecules.

Caption: A plausible fragmentation pathway for this compound.

Interpretation:

The observation of the protonated molecular ion at m/z 172 is the primary confirmation of the compound's identity. The fragmentation pattern, including the characteristic loss of water and ethanol, provides further structural evidence. The loss of ethanol is a common fragmentation pathway for ethyl esters.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. By leveraging data from its N-benzyl analog and fundamental spectroscopic principles, we have presented a comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra. The provided experimental protocols offer a framework for obtaining high-quality data for this important synthetic intermediate. This information is intended to be a valuable resource for scientists engaged in the synthesis and characterization of novel pharmaceutical agents.

References

Chemical reactivity of the piperidine ring in "Ethyl 3-oxopiperidine-4-carboxylate"

An In-depth Technical Guide to the Chemical Reactivity of Ethyl 3-Oxopiperidine-4-carboxylate

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a secondary amine, a β-keto ester system, and multiple sites for modification, offers a rich landscape of chemical reactivity. This guide provides an in-depth analysis of the molecule's reactivity, focusing on the principal reaction pathways at the piperidine nitrogen, the versatile keto-ester moiety, and the carboxylate group. By synthesizing mechanistic principles with field-proven protocols, this document serves as a technical resource for scientists leveraging this scaffold to construct complex molecular targets. We will explore N-alkylation, N-acylation, keto-enol tautomerism, stereoselective ketone reduction, and carboxylate manipulations, providing a comprehensive framework for strategic synthetic planning.

Introduction: The Molecular Architecture and Significance

The piperidine ring is a cornerstone of modern pharmacology.[1] Its prevalence in over twenty classes of pharmaceuticals and numerous natural alkaloids underscores its status as a privileged scaffold in drug design.[1][2] The piperidine motif often imparts favorable physicochemical properties to drug candidates, including improved metabolic stability, modulated lipophilicity, and the ability to form crucial hydrogen bonds with biological targets.[2]

Structural Features of this compound

This compound (often available as its hydrochloride salt) is a bifunctional scaffold. Its reactivity is governed by three primary features:

-

The Secondary Amine (N-H): A nucleophilic nitrogen that serves as the primary site for introducing substituents on the piperidine ring.

-

The β-Keto Ester System: This arrangement creates a highly versatile reactive center. The C3-ketone can undergo nucleophilic attack and reduction, while the acidic α-proton at C4 allows for the formation of a stable enolate, opening pathways for C-C bond formation.

-

The C4-Ethyl Carboxylate: This group can be modified through hydrolysis, amidation, or removed entirely via decarboxylation, offering further avenues for structural diversification.[3]

This combination of reactive sites allows for a modular approach to synthesis, where each site can be addressed sequentially to build molecular complexity.

Physicochemical Properties

A clear understanding of the physical properties of the starting material is critical for experimental design. The compound is typically handled as its hydrochloride salt to improve stability and shelf-life.

| Property | Value | Source |

| CAS Number | 72738-09-1 (for Hydrochloride) | [4] |

| Molecular Formula | C₈H₁₄ClNO₃ (Hydrochloride) | [4] |

| Molecular Weight | 207.65 g/mol (Hydrochloride) | [4] |

| Melting Point | 200-202 °C (Hydrochloride) | [4] |

| Storage Conditions | 2-8 °C, under inert gas | [4] |

The Piperidine Nitrogen (N-H): Gateway to Functionalization

The secondary amine of the piperidine ring is the most nucleophilic site, making it the logical starting point for derivatization. Reactions at this position are fundamental for incorporating the scaffold into larger molecular frameworks.

Mechanistic Insight: Nucleophilicity and Basicity

The lone pair of electrons on the nitrogen atom readily attacks electrophiles. However, in its hydrochloride salt form, this lone pair is protonated. Therefore, the addition of a base is required to liberate the free amine before it can participate in nucleophilic reactions. The choice of base is critical to avoid side reactions, such as base-catalyzed self-condensation or ester hydrolysis. Non-nucleophilic organic bases (e.g., triethylamine, DIPEA) or mild inorganic bases (e.g., NaHCO₃, K₂CO₃) are typically employed.

N-Alkylation Reactions

N-alkylation is a common strategy to introduce alkyl or aryl-alkyl substituents. This reaction typically proceeds via an SN2 mechanism with an appropriate alkyl halide.

Experimental Protocol: N-Benzylation (A Model N-Alkylation)

-

Expertise & Experience: This protocol is adapted from established procedures for the synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, a widely used intermediate.[5][6] The use of a biphasic system (acetone/water) with a mild inorganic base allows for efficient reaction while minimizing side products. Temperature control is crucial to prevent unwanted side reactions.

-

Preparation: Dissolve this compound hydrochloride (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (approx. 5-6 mL per gram of starting material).[5]

-

Cooling: Cool the solution to between -4 °C and 0 °C in an ice-salt bath. This minimizes potential side reactions and controls the exothermic nature of the reaction.

-

Reagent Addition: Prepare a solution of benzyl chloride (1.0-1.1 eq) in acetone (approx. 1.5 mL per gram of starting material). Add this solution dropwise to the cooled piperidine solution while stirring vigorously.[5]

-

Reaction: Maintain the reaction mixture in the ice bath for 30 minutes post-addition, then allow it to warm to room temperature and stir for an additional 2-3 hours.[5] Monitor reaction progress by TLC.

-

Workup: Upon completion, add deionized water to the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate or petroleum ether) three times.[5]

-

Purification: Combine the organic layers, wash with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography.[5]

N-Acylation Reactions

N-acylation introduces an amide functionality, which can alter the electronic properties of the ring and serve as a stable linker. The reaction proceeds via nucleophilic acyl substitution, typically using acyl chlorides or anhydrides.

Experimental Protocol: General Procedure for N-Acylation

-

Expertise & Experience: This is a generalized protocol based on standard acylation chemistry.[7][8] The use of a non-nucleophilic base like triethylamine or DIPEA is critical to scavenge the HCl generated from an acyl chloride without competing as a nucleophile. The reaction is typically run at 0 °C to control its rate.

-

Preparation: Suspend this compound hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (2.2 eq) and stir until the solid dissolves, indicating the formation of the free amine.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Add the desired acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the cooled solution.

-

Reaction & Workup: Allow the reaction to proceed at 0 °C and then warm to room temperature. Upon completion, quench with water and perform a standard aqueous workup and extraction.

-

Purification: The resulting N-acylated product is purified via standard methods.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound hydrochloride | 72738-09-1 [smolecule.com]

- 4. biosynce.com [biosynce.com]

- 5. Page loading... [guidechem.com]

- 6. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 3-oxopiperidine-4-carboxylate Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the essential physical and chemical properties of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (CAS No: 72738-09-1). As a key heterocyclic building block in medicinal chemistry and pharmaceutical development, a thorough understanding of its characteristics is paramount for its effective application in research and synthesis.[1] This document details the compound's chemical identity, physicochemical properties, solubility profile, and spectroscopic signature. Furthermore, it offers field-proven, step-by-step protocols for the experimental determination of these properties, designed to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction: A Chemist's Perspective on a Versatile Intermediate

This compound hydrochloride is a piperidine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex molecular architectures.[1] The piperidine ring is a ubiquitous scaffold in a multitude of biologically active compounds and approved pharmaceuticals. The presence of a ketone, an ester, and a hydrochloride salt within a single, relatively simple molecule provides multiple reaction handles for synthetic elaboration, making it a valuable precursor for creating diverse chemical libraries for drug discovery.

The physical properties of a starting material like this are not mere data points; they are critical parameters that dictate every aspect of its use, from storage and handling to reaction setup and purification. Factors such as melting point and spectroscopic data serve as primary indicators of purity and identity. Solubility dictates the choice of reaction solvents and purification methods, while a comprehensive understanding of safety hazards ensures secure laboratory practice. This guide is structured to provide not just the data, but the scientific rationale behind the characterization methods, empowering researchers to confidently handle and utilize this important chemical intermediate.

Chemical Identity and Molecular Structure

A precise understanding of the compound's structure is the foundation of all chemical and physical property analysis.

-

IUPAC Name: this compound;hydrochloride[2]

-

Synonyms: 4-Piperidinecarboxylicacid, 3-oxo-, ethyl ester, hydrochloride; 3-Oxo-4-piperidinecarboxylic acid ethyl ester hydrochloride; 4-(Ethoxycarbonyl)-3-oxopiperidinium chloride; this compound, HCl[3]

-

CAS Number: 72738-09-1[3]

-

Molecular Formula: C₈H₁₄ClNO₃[3]

Molecular Structure Diagram

Caption: 2D structure of this compound hydrochloride.

Physicochemical Properties

The macroscopic physical properties are the first line of assessment for the identity and purity of a chemical substance.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | Inferred from safety data mentioning dust hazards.[4] |

| Melting Point | 200-202 °C | [3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). | [3] |

Solubility Profile

The solubility of this compound hydrochloride is dictated by its dualistic structure: a polar, ionic hydrochloride salt and a moderately non-polar organic backbone.

-

Polar Solvents: The compound is expected to have good solubility in polar protic solvents like water and methanol.[2] The presence of the hydrochloride salt allows it to readily form ion-dipole interactions with water molecules. The protonated amine, ketone, and ester functionalities can also act as hydrogen bond acceptors, further enhancing solubility.

-

Non-Polar Solvents: Conversely, solubility is significantly lower in non-polar solvents such as hexanes or toluene.[2] While the piperidine ring and ethyl group contribute some hydrophobic character, it is insufficient to overcome the dominant polarity of the ionic and functional groups.[2]

-

Other Organic Solvents: It may exhibit partial solubility in moderately polar solvents like dichloromethane, ethyl acetate, or acetonitrile, which are often used in reaction and purification processes. Empirical testing is always recommended to determine the optimal solvent for a specific application.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent Choice: A deuterated polar solvent such as D₂O, Methanol-d₄, or DMSO-d₆ is required. The choice of solvent will affect the chemical shifts, particularly of exchangeable protons (N-H).

-

Expected Chemical Shifts (δ) in ppm:

-

N-H₂ protons: A broad signal, typically downfield (> 8.0 ppm), due to the positive charge on the nitrogen. The exact shift is highly dependent on solvent and concentration.

-

Ethyl Ester (CH₂): A quartet around 4.0-4.3 ppm.

-

Ethyl Ester (CH₃): A triplet around 1.1-1.4 ppm.

-

Piperidine Ring Protons: A complex series of multiplets between approximately 2.5 and 4.0 ppm. The protons adjacent to the carbonyl and the nitrogen will be the most downfield.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expected Chemical Shifts (δ) in ppm:

-

Ketone Carbonyl (C=O): In the range of 195-210 ppm.

-

Ester Carbonyl (C=O): In the range of 165-175 ppm.

-

Ethyl Ester (OCH₂): Around 60-65 ppm.

-

Piperidine Ring Carbons: Multiple signals typically between 30-60 ppm.

-

Ethyl Ester (CH₃): Around 13-16 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Expected Absorption Bands (cm⁻¹):

-

N⁺-H₂ Stretch: A broad and strong band from 2700-3300 cm⁻¹, characteristic of an amine salt.

-

C=O Stretch (Ketone): A strong, sharp peak around 1720-1740 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp peak around 1735-1750 cm⁻¹. The ketone and ester C=O stretches may overlap.

-

C-O Stretch (Ester): A strong peak in the 1100-1300 cm⁻¹ region.

-

C-H Stretch (Aliphatic): Multiple bands just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

-

Experimental Protocols for Physical Characterization

The following protocols describe standard, reliable methods for verifying the physical properties of this compound hydrochloride in a research setting.

Workflow for Physicochemical Analysis

Caption: General workflow for the physical characterization of a chemical intermediate.

Melting Point Determination (Capillary Method)

-

Principle: The melting point is a robust indicator of purity. Impurities typically depress and broaden the melting range.[5] This method involves heating a small, packed sample at a controlled rate and observing the temperatures at which melting begins and completes.[5]

-

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered by gently crushing it with a spatula.[6]

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the solid into the closed end to a height of 2-3 mm.[7]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Measurement:

-

For an unknown or first-time measurement, perform a rapid heating (10-20 °C/min) to find an approximate melting range.[5]

-

Allow the apparatus to cool at least 20 °C below the approximate melting point.

-

Prepare a new sample and heat to about 15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C/min to ensure thermal equilibrium.[7]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a transparent liquid (T₂). The melting range is T₁-T₂.[7]

-

Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

-

Principle: RP-HPLC separates compounds based on their hydrophobicity.[8] A C18 column is typically used, where non-polar compounds are retained longer. This method is highly effective for quantifying the purity of piperidine derivatives and detecting trace impurities.[8]

-

Methodology:

-

Solution Preparation:

-

Mobile Phase: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. A typical starting point could be 95:5 Water:Acetonitrile, ramping to 5:95 Water:Acetonitrile.

-

Sample Solution: Accurately weigh approximately 10 mg of the compound and dissolve it in the mobile phase or a compatible solvent (like a water/acetonitrile mixture) in a 10 mL volumetric flask to create a ~1 mg/mL stock solution. Further dilute as necessary to fall within the detector's linear range.

-

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection: 210 nm (as the compound lacks a strong chromophore, detection at a low UV wavelength is necessary).[9]

-

-

Analysis:

-

Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject a blank (solvent) to identify any system peaks.

-

Inject the sample solution.

-

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

-

-

Spectroscopic Sample Preparation

-

NMR Spectroscopy:

-

Weigh 5-10 mg of the sample for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[10]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[10]

-

Vortex the vial until the solid is completely dissolved. The solution must be clear and free of particulates.[11]

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[11]

-

-

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Principle: ATR is a rapid and common technique for solid samples that requires minimal preparation. An IR beam is passed through a crystal (e.g., diamond or zinc selenide), creating an evanescent wave that protrudes slightly from the crystal surface to interact with the sample.[4][12]

-

Methodology:

-

Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty crystal.

-

Place a small amount of the solid sample (a few milligrams) directly onto the crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[4]

-

Collect the sample spectrum.

-

-

Safe Handling and Storage

Adherence to safety protocols is non-negotiable. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).

-

Hazards: The compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved N95 dust mask or higher-level respirator is recommended.

-

-

Handling: Avoid creating dust.[4] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term stability, store under an inert gas (nitrogen or argon) at the recommended temperature of 2-8 °C.[3]

Conclusion

This compound hydrochloride is a foundational building block for advanced chemical synthesis. The physical properties outlined in this guide—its defined melting point, predictable spectroscopic features, and distinct solubility profile—are integral to its successful application. By employing the robust experimental protocols detailed herein, researchers can confidently verify the identity, purity, and quality of this reagent, ensuring the integrity and reproducibility of their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound hydrochloride | 72738-09-1 [smolecule.com]

- 3. biosynce.com [biosynce.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. organomation.com [organomation.com]

- 11. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 12. chem.libretexts.org [chem.libretexts.org]

Tautomerism in β-Keto Esters of Piperidine Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical yet often underestimated phenomenon in drug discovery and development.[1][2] For molecules containing the β-keto ester moiety, particularly those integrated into complex scaffolds like the piperidine ring, the position of the keto-enol equilibrium can profoundly influence physicochemical properties, drug-target interactions, and pharmacokinetic profiles.[3][4] This guide provides an in-depth exploration of the tautomeric behavior of piperidine-based β-keto esters. We will dissect the fundamental principles governing this equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the tangible implications for the design and development of novel therapeutics.

The Strategic Importance of Tautomerism in Medicinal Chemistry

Tautomers are not resonance structures; they are distinct chemical entities in a dynamic equilibrium.[5] This seemingly subtle distinction has massive consequences in drug development. The dominant tautomeric form of a drug candidate under physiological conditions dictates its shape, hydrogen bonding capabilities, and polarity. These features, in turn, govern:

-

Pharmacodynamics: The ability of a drug to bind to its target receptor or enzyme is highly dependent on its three-dimensional structure and the presentation of its pharmacophoric elements. A shift in tautomeric equilibrium can alter the key interactions, impacting efficacy and potency.[1][3]

-

Pharmacokinetics (ADME): Properties like solubility, lipophilicity (LogP), and membrane permeability are directly linked to a molecule's polarity and hydrogen bonding capacity. Since keto and enol tautomers possess different values for these properties, their equilibrium ratio affects the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.[4]

-

Solid-State Properties: In the solid state, proton transfer can be slow, allowing for the isolation of specific tautomers as different polymorphs.[3] This phenomenon, known as desmotropy, has significant implications for formulation, stability, and patentability.[6]

For piperidine derivatives, a privileged scaffold in medicinal chemistry, understanding the tautomerism of an appended β-keto ester is paramount for rational drug design.

The Keto-Enol Equilibrium in Piperidine β-Keto Esters

The core of our discussion is the equilibrium between the keto form and the enol form of a β-keto ester attached to a piperidine scaffold.

References

- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. How Tautomerization Influences Drug Metabolite Formation? [eureka.patsnap.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Importance of tautomerism in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of Ethyl 3-Oxopiperidine-4-Carboxylate

Executive Summary

Ethyl 3-oxopiperidine-4-carboxylate and its hydrochloride salt are pivotal intermediates in modern pharmaceutical synthesis, serving as versatile scaffolds for a range of biologically active molecules. Their structural integrity is paramount for ensuring the reliability of synthetic outcomes and the purity of final active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines scientifically grounded protocols for its storage and handling, and offers methodologies for assessing its long-term viability. The recommendations herein are synthesized from material safety data sheets (MSDS), supplier technical data, and fundamental principles of organic chemistry to provide researchers and drug development professionals with a comprehensive framework for maintaining compound quality.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in developing appropriate stability protocols. The compound is most commonly available as a free base or as a hydrochloride salt, each with distinct handling requirements.

| Property | This compound | This compound HCl |

| CAS Number | 70637-75-1 | 72738-09-1[1][2][3] |

| Molecular Formula | C₈H₁₃NO₃ | C₈H₁₄ClNO₃[1][3] |

| Molecular Weight | ~171.19 g/mol | ~207.65 g/mol [1][3] |

| Typical Form | Solid | Solid[1] |

| Primary Application | Intermediate in pharmaceutical and chemical synthesis[1] | Intermediate in pharmaceutical and chemical synthesis[1] |

Core Stability Analysis and Degradation Pathways

While safety data for related N-benzyl analogs often states "stable under normal conditions," this generalization is insufficient for high-purity applications.[4] The unique structural motifs of this compound—a β-keto ester and a secondary amine—present specific vulnerabilities. The hydrochloride salt is generally more robust, but its stability in aqueous media is strongly pH-dependent.[1]

Inferred Degradation Mechanisms

Based on its structure, several degradation pathways can be postulated:

-

Ester Hydrolysis: The ethyl ester is susceptible to cleavage via acid- or base-catalyzed hydrolysis, yielding the corresponding carboxylic acid. This is a primary concern in non-neutral aqueous solutions or upon exposure to acidic/basic contaminants.

-

Oxidation: The secondary amine of the piperidine ring is a potential site for oxidation, particularly if exposed to atmospheric oxygen over long periods or in the presence of oxidizing agents. Some piperidine analogs are known to be air-sensitive.[5]

-

Dimerization/Polymerization: Self-condensation reactions, though less common, can be initiated by trace impurities or exposure to heat and light, leading to the formation of higher molecular weight species.

Chemical Incompatibilities

To prevent accelerated degradation, the compound must be isolated from incompatible materials. Safety data for structurally related piperidines consistently identifies the following as hazardous incompatibilities:

Best Practices for Storage and Handling

The following protocols are designed to mitigate the risks identified in the stability analysis, ensuring the compound's purity and integrity from receipt to use.

Recommended Storage Conditions

Adherence to precise storage conditions is the most critical factor in preserving the long-term stability of this compound.

| Parameter | Free Base (70637-75-1) | Hydrochloride Salt (72738-09-1) | Rationale |

| Temperature | 2-8°C | 2-8°C[3] | Refrigeration slows the kinetics of potential degradation reactions, including hydrolysis and oxidation. |

| Atmosphere | Tightly sealed container. | Store under an inert atmosphere (Nitrogen or Argon).[3] | The HCl salt is particularly hygroscopic; an inert atmosphere prevents moisture absorption and minimizes oxidative risk. |

| Light | Protect from light; store in an amber vial. | Protect from light; store in an amber vial. | UV radiation can provide the activation energy for unwanted side reactions. |

| Container | Tightly sealed, appropriate-sized container.[4][7] | Tightly sealed, appropriate-sized container.[4][7] | Minimizes headspace and exposure to atmospheric contaminants. |

Safe Handling Protocol

Given that the compound is classified as an irritant (skin, eyes, respiratory) and is harmful if swallowed, rigorous safety measures are mandatory.[7][8]

-

Engineering Controls: All handling of solid material and preparation of solutions must occur within a certified chemical fume hood to ensure adequate ventilation.[4][8][9]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles conforming to EN 166, and a lab coat at all times.[7][8][9]

-

Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory area.[6][8]

-

Spill Response: In case of a spill, collect the material using a method that avoids dust generation (e.g., gently sweeping with a damp cloth) and dispose of it as hazardous chemical waste.[4]

Logical Workflow for Compound Handling and Storage

Caption: Decision workflow for proper handling and storage upon compound receipt.

Protocols for Quality Control and Stability Assessment

Trust in experimental results begins with verifying the integrity of starting materials. The following protocols provide a framework for in-house quality control.

Experimental Protocol: Accelerated Stability Study

This protocol is designed to predict long-term stability by subjecting the compound to stressed conditions.

-

Initial Analysis (T=0):

-

Obtain a baseline purity profile of a control sample using High-Performance Liquid Chromatography (HPLC). Note the percentage area of the main peak and any impurities.

-

Record the physical appearance (color, form) of the compound.

-

Perform a moisture analysis (e.g., Karl Fischer titration).

-

-

Sample Preparation:

-

Aliquot 5-10 mg of the compound into several amber glass vials.

-

Designate vials for each stress condition:

-

Thermal: 40°C / 75% Relative Humidity.

-

Photolytic: Place under a broad-spectrum light source.

-

Control: Store under recommended conditions (2-8°C, dark, inert).

-

-

-

Time-Point Analysis:

-

At designated intervals (e.g., 1, 2, and 4 weeks), remove one vial from each stress condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Analyze the sample by HPLC and compare the chromatogram to the T=0 and control samples.

-

-

Data Evaluation:

-

Quantify the appearance of new impurity peaks or a decrease in the main peak area.

-

A significant change (>1-2%) relative to the control indicates instability under that condition.

-

Reference Protocol: Purity Analysis by HPLC

While the exact method must be optimized, a reverse-phase HPLC method is a standard approach for purity determination of such compounds.[10]

| Parameter | Example Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV at 254 nm |

| Injection Volume | 5 µL |

| Sample Prep | 1 mg/mL in 50:50 Water:Acetonitrile |

Quality Control Workflow

Caption: Standard quality control workflow for incoming or aged material.

Conclusion

The chemical stability of this compound is not absolute and is highly dependent on its form (free base vs. hydrochloride salt) and environmental conditions. By implementing a stringent storage protocol—specifically, refrigeration at 2-8°C , protection from light , and for the hydrochloride salt, storage under an inert atmosphere —researchers can significantly extend the shelf-life and preserve the purity of this critical building block. Regular quality control checks via HPLC are a necessary, self-validating measure to ensure that the material's integrity remains uncompromised, thereby safeguarding the validity of subsequent experimental work.

References

- 1. Buy this compound hydrochloride | 72738-09-1 [smolecule.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. biosynce.com [biosynce.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.es [fishersci.es]

- 8. echemi.com [echemi.com]

- 9. zycz.cato-chem.com [zycz.cato-chem.com]

- 10. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 3-Oxopiperidine-4-carboxylate: History, Mechanisms, and Modern Protocols

Introduction: The Strategic Importance of the Piperidine Core

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Among the vast family of piperidine derivatives, Ethyl 3-oxopiperidine-4-carboxylate stands out as a particularly valuable and versatile building block. Its bifunctional nature, featuring a β-ketoester system within a heterocyclic ring, allows for a diverse range of subsequent chemical modifications.

This guide provides an in-depth exploration of the discovery and historical development of synthetic routes to this key intermediate. We will delve into the mechanistic underpinnings of the classical Dieckmann condensation, detail modern, field-proven protocols for its synthesis—often via its stable N-protected precursor—and offer the causal insights necessary for researchers, scientists, and drug development professionals to successfully implement and adapt these methods. The N-benzyl protected version, in particular, serves as a crucial intermediate in the synthesis of important pharmaceuticals, including the fluoroquinolone antibacterial agent balofloxacin.[1][2][3]

The Foundational Strategy: Intramolecular Dieckmann Condensation

The primary and most historically significant method for constructing the 3-oxopiperidine-4-carboxylate core is the Dieckmann Condensation . First reported by the German chemist Walter Dieckmann, this reaction is an intramolecular version of the Claisen condensation, designed specifically for the formation of cyclic β-keto esters from dicarboxylic acid esters.[4][5][6]

Mechanistic Principles

The reaction proceeds via the formation of an enolate ion under basic conditions, which then acts as an intramolecular nucleophile to attack the second ester group, leading to cyclization.[4][6][7] The thermodynamic driving force is the formation of a stable five- or six-membered ring.[4][5]

The core mechanism involves these key steps:

-

Deprotonation: A strong base abstracts an acidic α-proton from one of the ester groups, generating a carbanion (enolate).

-

Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group.

-

Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide ion to form the cyclic β-keto ester.

-

Final Deprotonation: The newly formed β-keto ester is highly acidic at the C-4 position and is deprotonated by the alkoxide generated in the previous step. This thermodynamically favorable acid-base reaction drives the equilibrium towards the product.

-

Acidic Workup: A final protonation step during aqueous workup quenches the enolate to yield the neutral product.

The Workhorse Intermediate: Synthesis of N-Benzyl Protected this compound

In practice, the direct synthesis of the parent compound is often bypassed in favor of preparing an N-protected variant. The N-benzyl group is a common and highly effective choice, as it is robust enough to withstand various reaction conditions and can be readily removed in a clean, high-yielding final step. This strategic use of a protecting group prevents unwanted side reactions at the nitrogen atom. Two primary, industrially relevant routes to Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate have been established.

Route A: Carboxylation of a Pre-formed Piperidone Ring

This approach begins with the commercially available 1-benzyl-3-piperidone and introduces the C-4 carboxylate group via acylation.

Workflow:

References

- 1. apicule.com [apicule.com]

- 2. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 3. Synthesis and in vitro antimycobacterial activity of balofloxacin ethylene isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 5. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

The Versatile Scaffold: A Deep Dive into the Medicinal Chemistry of Ethyl 3-Oxopiperidine-4-carboxylate Analogs

For Immediate Release

In the landscape of modern drug discovery, the piperidine ring stands as a privileged scaffold, a foundational structure present in a multitude of approved therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable component in the design of molecules that can precisely interact with biological targets.[3] Among the vast array of piperidine-based building blocks, Ethyl 3-oxopiperidine-4-carboxylate emerges as a particularly versatile and strategically important starting material. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, explores the rich medicinal chemistry of its structural analogs, detailing their synthesis, structure-activity relationships (SAR), and applications across diverse therapeutic areas.

The Core Structure: Synthesis and Chemical Personality of this compound

This compound, often utilized as its hydrochloride salt for improved stability and handling, possesses a unique combination of functional groups that render it a powerful synthon.[4][5] The piperidine nitrogen allows for the introduction of a wide variety of substituents to modulate physicochemical properties and target interactions. The 3-oxo group provides a handle for further functionalization, such as reductive amination to introduce new vectoral diversity, or can act as a key pharmacophoric element itself. The C4-ethyl carboxylate can be readily hydrolyzed to the corresponding carboxylic acid or converted into a diverse array of amides, unlocking interactions with a multitude of biological targets.

A common synthetic route to the N-protected version of this scaffold, such as Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, involves the Dieckmann condensation of a diester precursor.[6][7] For instance, the intramolecular cyclization of N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester in the presence of a strong base like sodium ethoxide yields the desired β-keto ester.

Experimental Protocol: Synthesis of N-Benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride[6]

Step 1: Preparation of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate N-benzyl glycine ethyl ester is dissolved in an organic solvent (e.g., toluene, benzene, methanol, or ethanol). To this solution, 4-halogenated ethyl butyrate (e.g., 4-chloroethyl butyrate or 4-bromoethyl butyrate) and a base (e.g., sodium carbonate, potassium carbonate, sodium hydroxide, or potassium hydroxide) are added. The reaction mixture is stirred to facilitate the N-alkylation of the glycine derivative.

Step 2: Dieckmann Condensation The intermediate from Step 1 is dissolved in an organic solvent such as ethyl acetate, tetrahydrofuran, toluene, or benzene. A strong base (e.g., sodium tert-butoxide, potassium tert-butoxide, sodium methoxide, or sodium ethoxide) is added to initiate the intramolecular cyclization. After the reaction is complete, the pH is adjusted to 7-8, and the mixture is washed with water.

Step 3: Crystallization and Purification The pH of the organic layer from Step 2 is adjusted to 1-2 to precipitate the crude product. The crude product is then redissolved in water, and the pH is adjusted to 7-8 with a base (e.g., sodium hydroxide, potassium hydroxide, sodium carbonate, or potassium carbonate). The aqueous solution is extracted with an organic solvent (e.g., toluene, benzene, ethyl acetate, or dichloromethane). Finally, the pH of the organic layer is again adjusted to 1-2 to induce crystallization, yielding the purified N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

The reactivity of the core scaffold allows for a multitude of transformations, making it a valuable starting point for the synthesis of diverse compound libraries.

Therapeutic Applications of Structural Analogs

The strategic modification of the this compound core has led to the discovery of potent and selective modulators of various biological targets, spanning multiple therapeutic areas.

Antiviral Agents: CCR5 Antagonists for the Treatment of HIV-1

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV-1 into host cells. Blocking this interaction is a validated therapeutic strategy for the treatment of HIV/AIDS. The 3-oxopiperidine-4-carboxylate scaffold has served as a valuable starting point for the development of potent CCR5 antagonists.